molecular formula C7H16ClNO B1391299 3-(Tetrahydro-furan-3-yl)-propylamine hydrochloride CAS No. 1185296-74-5

3-(Tetrahydro-furan-3-yl)-propylamine hydrochloride

Cat. No.: B1391299
CAS No.: 1185296-74-5
M. Wt: 165.66 g/mol
InChI Key: CLZWNLCSKOKAMP-UHFFFAOYSA-N
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Description

3-(Tetrahydro-furan-3-yl)-propylamine hydrochloride is an organic compound with the molecular formula C7H15NO·HCl. It is a hydrochloride salt of 3-(tetrahydrofuran-3-yl)-propylamine, which features a tetrahydrofuran ring attached to a propylamine chain.

Scientific Research Applications

3-(Tetrahydro-furan-3-yl)-propylamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of amine-containing compounds with biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tetrahydrofuran-3-yl)-propylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with tetrahydrofuran, which undergoes a series of reactions to form the desired product.

    Formation of Intermediate: Tetrahydrofuran is first converted to 3-(tetrahydrofuran-3-yl)-propanal through a series of oxidation and reduction reactions.

    Amination: The intermediate 3-(tetrahydrofuran-3-yl)-propanal is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt

Industrial Production Methods

Industrial production of 3-(tetrahydrofuran-3-yl)-propylamine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydro-furan-3-yl)-propylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of alkylated or acylated amines .

Mechanism of Action

The mechanism of action of 3-(tetrahydrofuran-3-yl)-propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tetrahydro-furan-3-yl)-propylamine hydrochloride is unique due to its specific structure, which combines the tetrahydrofuran ring with a propylamine chain. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-(oxolan-3-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-4-1-2-7-3-5-9-6-7;/h7H,1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZWNLCSKOKAMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185296-74-5
Record name 3-(oxolan-3-yl)propan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Tetrahydro-furan-3-yl)-propylamine hydrochloride
Reactant of Route 5
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Reactant of Route 6
3-(Tetrahydro-furan-3-yl)-propylamine hydrochloride

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